molecular formula C25H22BrNO4 B252873 5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B252873
M. Wt: 480.3 g/mol
InChI Key: YZQPYKKRKBTSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that is commonly used in scientific research. It is a synthetic compound that has been studied for its potential applications in various fields, such as medicine and biotechnology.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its synthetic nature, which allows for precise control over the compound's properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one. One area of interest is its potential use in combination with other drugs for cancer treatment. Another potential direction is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative disorders. Additionally, further studies could be done to elucidate its mechanism of action and identify potential targets for drug development.

Synthesis Methods

The synthesis of 5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one involves a series of chemical reactions. The starting materials are 3-methoxybenzaldehyde, 4-methylbenzaldehyde, and 5-bromoindole. The reaction proceeds through multiple steps, including condensation, cyclization, and oxidation, to produce the final product.

Scientific Research Applications

5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
In biotechnology, 5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one has been used as a tool compound for studying protein-protein interactions. It has also been used as a fluorescent probe for detecting protein conformational changes.

properties

Product Name

5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H22BrNO4

Molecular Weight

480.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-[(4-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C25H22BrNO4/c1-16-6-8-17(9-7-16)15-27-22-11-10-19(26)13-21(22)25(30,24(27)29)14-23(28)18-4-3-5-20(12-18)31-2/h3-13,30H,14-15H2,1-2H3

InChI Key

YZQPYKKRKBTSFH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC(=CC=C4)OC)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC(=CC=C4)OC)O

Origin of Product

United States

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